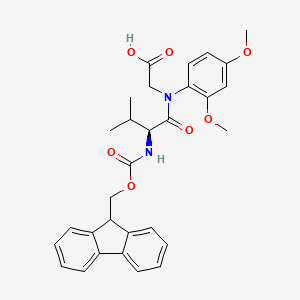

Fmoc-Val-Gly(DMB)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Val-Gly(DMB)-OH: ist eine Verbindung, die in der Peptidsynthese verwendet wird. Sie besteht aus einer Fluorenylmethyloxycarbonyl (Fmoc)-Schutzgruppe, die an ein Valin-Glycin-Dipeptid gebunden ist, wobei eine Dimethoxybenzyl (DMB)-Gruppe an den Glycinrest gebunden ist. Diese Verbindung wird hauptsächlich in der Festphasenpeptidsynthese verwendet, um die Aminogruppen während des Syntheseprozesses zu schützen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fmoc-Val-Gly(DMB)-OH umfasst in der Regel die folgenden Schritte:

Fmoc-Schutz: Die Aminogruppe von Valin wird unter Verwendung von Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) in Gegenwart einer Base wie Pyridin oder Triethylamin geschützt.

Kupplungsreaktion: Das Fmoc-geschützte Valin wird dann unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart eines Katalysators wie 1-Hydroxybenzotriazol (HOBt) mit Glycin gekoppelt.

DMB-Schutz: Der Glycinrest wird mit einer Dimethoxybenzylgruppe unter Verwendung von Dimethoxybenzylchlorid (DMB-Cl) in Gegenwart einer Base geschützt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Verwendung von automatisierten Peptidsynthesizern, um den Syntheseprozess zu rationalisieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Entschützungreaktionen: Die Fmoc-Gruppe kann unter Verwendung von sekundären Aminen wie Piperidin entfernt werden, während die DMB-Gruppe unter sauren Bedingungen entfernt werden kann.

Kupplungsreaktionen: Die Verbindung kann Kupplungsreaktionen mit anderen Aminosäuren oder Peptiden eingehen, um längere Peptidketten zu bilden.

Häufige Reagenzien und Bedingungen:

Fmoc-Entschützung: Piperidin in Dimethylformamid (DMF) wird üblicherweise verwendet.

DMB-Entschützung: Trifluoressigsäure (TFA) in Gegenwart von Abfängern wie Wasser oder Triisopropylsilan (TIS).

Hauptprodukte, die gebildet werden:

Fmoc-Entschützung: Val-Gly(DMB)-OH

DMB-Entschützung: Val-Gly-OH

Wissenschaftliche Forschungsanwendungen

Chemie:

Peptidsynthese: Fmoc-Val-Gly(DMB)-OH wird in der Synthese von Peptiden weit verbreitet verwendet, die in verschiedenen Bereichen der Forschung und Industrie wichtig sind.

Biologie:

Protein-Engineering: Die Verbindung wird in der Synthese von Peptiden zur Untersuchung der Proteinstruktur und -funktion verwendet.

Medizin:

Arzneimittelentwicklung: Peptide, die unter Verwendung von this compound synthetisiert werden, werden bei der Entwicklung peptidbasierter Therapeutika verwendet.

Industrie:

Biotechnologie: Die Verbindung wird bei der Produktion synthetischer Peptide für den Einsatz in der Diagnostik und Therapie verwendet.

Wirkmechanismus

Mechanismus: Die Hauptfunktion von this compound ist der Schutz der Aminogruppen während der Peptidsynthese. Die Fmoc-Gruppe verhindert unerwünschte Reaktionen am Aminoterminus, während die DMB-Gruppe den Glycinrest schützt.

Molekulare Zielstrukturen und Signalwege: Die Verbindung selbst hat kein spezifisches biologisches Ziel oder keinen Signalweg, da ihre Hauptrolle in der chemischen Synthese von Peptiden besteht.

Wirkmechanismus

Mechanism: The primary function of Fmoc-Val-Gly(DMB)-OH is to protect the amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the DMB group protects the glycine residue.

Molecular Targets and Pathways: The compound itself does not have a specific biological target or pathway, as its primary role is in the chemical synthesis of peptides.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fmoc-Val-Gly-OH: Ähnlich wie Fmoc-Val-Gly(DMB)-OH, jedoch ohne den DMB-Schutz am Glycinrest.

Boc-Val-Gly(DMB)-OH: Verwendet eine tert-Butyloxycarbonyl (Boc)-Gruppe anstelle von Fmoc für den Aminoschutz.

Einzigartigkeit: this compound ist einzigartig in seiner dualen Schutzstrategie, die eine selektive Entschützung und sequentielle Peptidsynthese ermöglicht. Dies macht es besonders nützlich bei der komplexen Peptidsynthese, bei der mehrere Schutzgruppen erforderlich sind.

Eigenschaften

Molekularformel |

C30H32N2O7 |

|---|---|

Molekulargewicht |

532.6 g/mol |

IUPAC-Name |

2-(N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,4-dimethoxyanilino)acetic acid |

InChI |

InChI=1S/C30H32N2O7/c1-18(2)28(29(35)32(16-27(33)34)25-14-13-19(37-3)15-26(25)38-4)31-30(36)39-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-15,18,24,28H,16-17H2,1-4H3,(H,31,36)(H,33,34)/t28-/m0/s1 |

InChI-Schlüssel |

KIBKURPQZJBZSU-NDEPHWFRSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Kanonische SMILES |

CC(C)C(C(=O)N(CC(=O)O)C1=C(C=C(C=C1)OC)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B12097478.png)

![1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol](/img/structure/B12097489.png)

![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)